molecular formula C12H22O3 B12806560 Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate CAS No. 1902-03-0

Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate

Cat. No.: B12806560
CAS No.: 1902-03-0
M. Wt: 214.30 g/mol
InChI Key: OTGHQCUPQMXJRO-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate is an organic compound classified as an ester. Esters are commonly derived from carboxylic acids and alcohols. This particular compound is known for its unique structure, which includes a hexanoate backbone with a methyl group, an oxo group, and an isopropyl group attached to it .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate typically involves esterification reactions. One common method is the reaction of 5-methyl-3-oxo-2-(propan-2-yl)hexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis is a key step in many metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

1902-03-0

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 5-methyl-3-oxo-2-propan-2-ylhexanoate

InChI

InChI=1S/C12H22O3/c1-6-15-12(14)11(9(4)5)10(13)7-8(2)3/h8-9,11H,6-7H2,1-5H3

InChI Key

OTGHQCUPQMXJRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)C(=O)CC(C)C

Origin of Product

United States

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